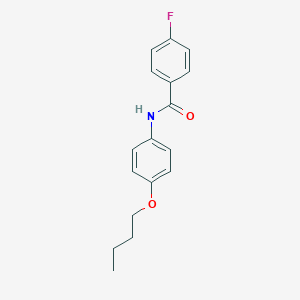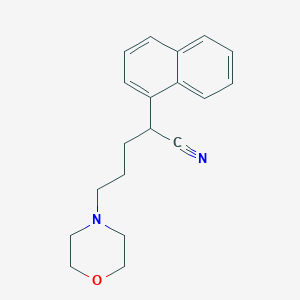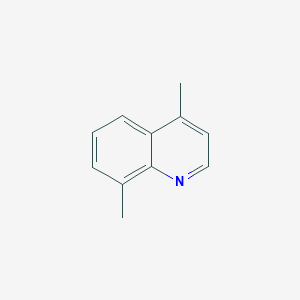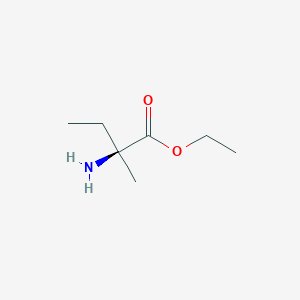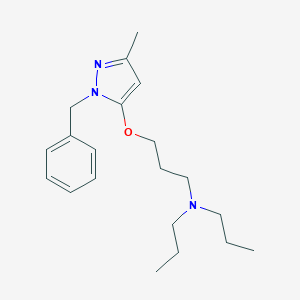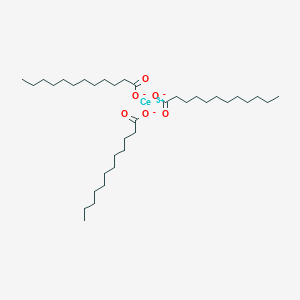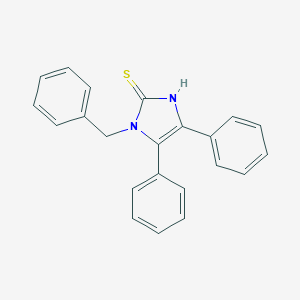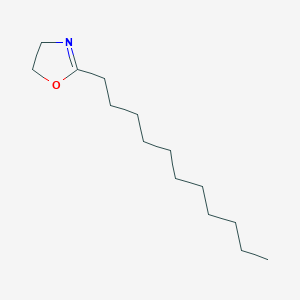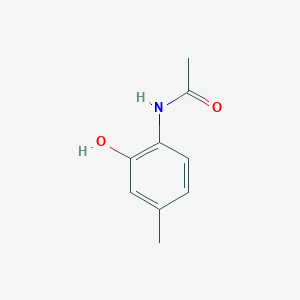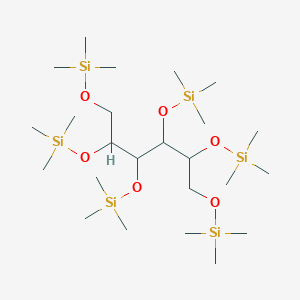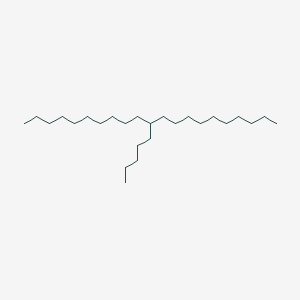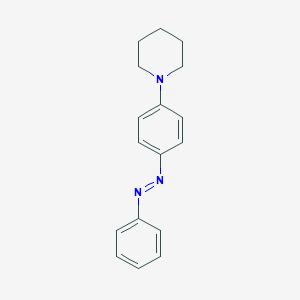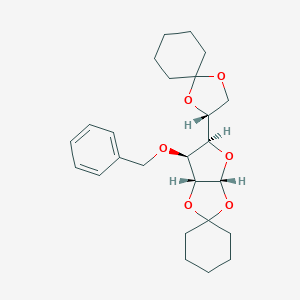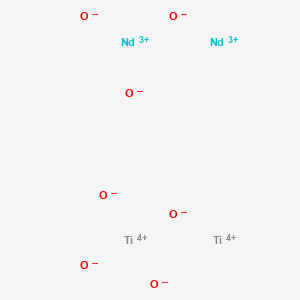
Dineodymium dititanium heptaoxide
Vue d'ensemble
Description
Dineodymium dititanium heptaoxide is a rare earth metal compound that has gained significant attention in the scientific community due to its unique properties. This compound is composed of two elements, neodymium, titanium, and oxygen, and has the chemical formula Nd2Ti2O7. Dineodymium dititanium heptaoxide is known for its high-temperature stability, excellent electrical conductivity, and magnetic properties.
Mécanisme D'action
The mechanism of action of dineodymium dititanium heptaoxide is not well understood. However, it is believed that its unique properties, such as its high-temperature stability and excellent electrical conductivity, play a crucial role in its potential applications. In the field of catalysis, it is thought that dineodymium dititanium heptaoxide acts as a Lewis acid catalyst, promoting the oxidation or reduction of organic compounds.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of dineodymium dititanium heptaoxide. However, it has been shown to be non-toxic and biocompatible, making it a potential candidate for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using dineodymium dititanium heptaoxide in lab experiments include its high-temperature stability, excellent electrical conductivity, and magnetic properties. However, its complex synthesis method and limited availability make it a challenging material to work with.
Orientations Futures
There are several future directions for the study of dineodymium dititanium heptaoxide. One potential area of research is in the development of new catalysts for organic synthesis. Another area of research is in the development of new electrode materials for energy storage devices. Additionally, the biocompatibility of dineodymium dititanium heptaoxide makes it a potential candidate for biomedical applications, such as drug delivery and imaging agents.
Conclusion:
In conclusion, dineodymium dititanium heptaoxide is a rare earth metal compound that has unique properties that make it a potential candidate for various applications in electronics, catalysis, energy storage, and biomedicine. Its complex synthesis method and limited availability make it a challenging material to work with, but its potential benefits make it a promising area of research for the future.
Applications De Recherche Scientifique
Dineodymium dititanium heptaoxide has been extensively studied for its potential applications in various fields, including electronics, catalysis, and energy storage. In the field of electronics, dineodymium dititanium heptaoxide has been used as a dielectric material in capacitors due to its high dielectric constant and low loss tangent. In the field of catalysis, it has been shown to be an effective catalyst for the oxidation of alcohols and the reduction of nitro compounds. In the field of energy storage, dineodymium dititanium heptaoxide has been investigated as a potential electrode material for lithium-ion batteries.
Propriétés
Numéro CAS |
12035-31-3 |
|---|---|
Nom du produit |
Dineodymium dititanium heptaoxide |
Formule moléculaire |
Nd2O7Ti2 |
Poids moléculaire |
496.21 g/mol |
Nom IUPAC |
neodymium(3+);oxygen(2-);titanium(4+) |
InChI |
InChI=1S/2Nd.7O.2Ti/q2*+3;7*-2;2*+4 |
Clé InChI |
VOPSYYWDGDGSQS-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Nd+3].[Nd+3] |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Nd+3].[Nd+3] |
Autres numéros CAS |
12035-31-3 89412-12-4 |
Description physique |
DryPowde |
Synonymes |
dineodymium dititanium heptaoxide |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

